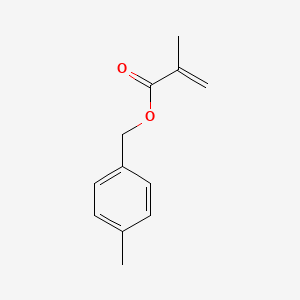
(4-Methylphenyl)methyl methacrylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Methylphenyl)methyl methacrylate is an organic compound with the molecular formula C12H14O2. It is also known as (4-Methylphenyl)methyl 2-methylprop-2-enoate. This compound is a derivative of methacrylic acid and is used in various chemical and industrial applications due to its unique properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methylphenyl)methyl methacrylate typically involves the esterification of methacrylic acid with (4-methylphenyl)methanol. This reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control of reaction conditions and higher yields. The process involves the continuous feeding of methacrylic acid and (4-methylphenyl)methanol into the reactor, along with the acid catalyst. The product is then purified using distillation or other separation techniques.
化学反応の分析
Types of Reactions
(4-Methylphenyl)methyl methacrylate undergoes various chemical reactions, including:
Polymerization: It can polymerize to form poly(this compound), which is used in the production of plastics and resins.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield methacrylic acid and (4-methylphenyl)methanol.
Transesterification: It can undergo transesterification reactions with other alcohols to form different methacrylate esters.
Common Reagents and Conditions
Polymerization: Initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN) are commonly used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used.
Transesterification: Catalysts such as sodium methoxide or titanium alkoxides are employed.
Major Products
Polymerization: Poly(this compound)
Hydrolysis: Methacrylic acid and (4-methylphenyl)methanol
Transesterification: Various methacrylate esters depending on the alcohol used
科学的研究の応用
(4-Methylphenyl)methyl methacrylate has several applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers.
Biology: Employed in the preparation of biocompatible materials for medical devices.
Medicine: Investigated for use in drug delivery systems due to its ability to form hydrogels.
Industry: Utilized in the production of coatings, adhesives, and sealants.
作用機序
The mechanism of action of (4-Methylphenyl)methyl methacrylate primarily involves its polymerization to form high-molecular-weight polymers. The double bond in the methacrylate group undergoes a free-radical polymerization process, initiated by free radicals generated from initiators such as benzoyl peroxide. The resulting polymer chains can form cross-linked networks, providing mechanical strength and stability to the material.
類似化合物との比較
Similar Compounds
Methyl methacrylate: A simpler methacrylate ester with a similar polymerization mechanism.
Ethyl methacrylate: Another methacrylate ester with slightly different physical properties.
Butyl methacrylate: A longer-chain methacrylate ester used in similar applications.
Uniqueness
(4-Methylphenyl)methyl methacrylate is unique due to the presence of the (4-methylphenyl) group, which imparts specific properties such as increased hydrophobicity and thermal stability. This makes it particularly useful in applications requiring durable and stable materials.
特性
CAS番号 |
93858-45-8 |
|---|---|
分子式 |
C12H14O2 |
分子量 |
190.24 g/mol |
IUPAC名 |
(4-methylphenyl)methyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C12H14O2/c1-9(2)12(13)14-8-11-6-4-10(3)5-7-11/h4-7H,1,8H2,2-3H3 |
InChIキー |
ZALFZMYXGFDRIW-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)COC(=O)C(=C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





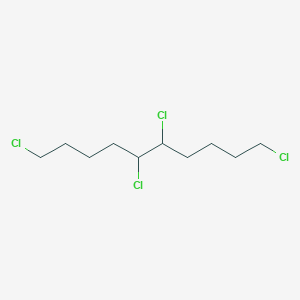
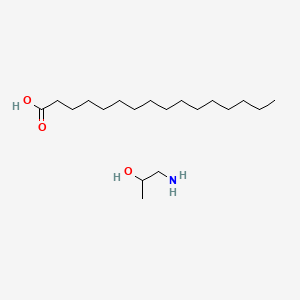
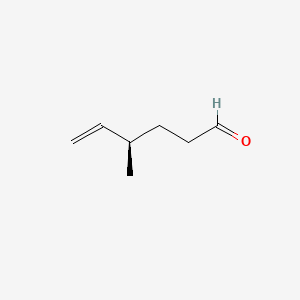
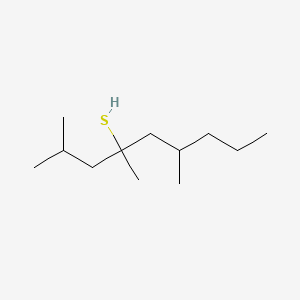

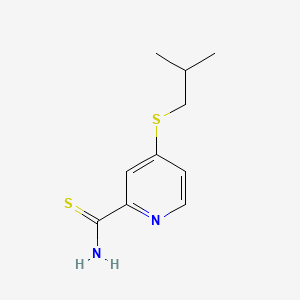

![8-Chloro-5,6-dihydrobenzo[f]quinazoline-1,3-diamine](/img/structure/B12658466.png)



